![molecular formula C27H38N6O5 B3025719 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate CAS No. 1584160-52-0](/img/structure/B3025719.png)
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a piperidine, a piperazine, and a morpholine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several nitrogen-containing rings, which are likely to influence its reactivity and properties. The presence of both amide and carbonyl groups could also have significant effects on the molecule’s behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could make it a base, and the carbonyl groups could make it a potential hydrogen bond acceptor .Scientific Research Applications
Synthesis and Characterization
- Synthesis of New Pyrrolylcarboxamides : A study by Bijev, Prodanova, and Nankov (2003) describes the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds are synthesized using various pyrrole compounds as N-acylating agents, demonstrating the diverse applications in synthetic chemistry and pharmaceuticals (Bijev, Prodanova, & Nankov, 2003).
Chemistry and Molecular Structure
Synthesis of Dihydropyrimidinone Derivatives : Bhat, Al-Omar, Ghabbour, and Naglah (2018) synthesized enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This study highlights the significance of these components in developing novel chemical structures (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles : Krutošíková, Krystofova-Labudova, and Dandárová (2001) reported on the synthesis and reactions of compounds involving oxirane ring opening by heterocyclic amines, including morpholine and piperazine. This study provides insights into the chemical reactions and potential applications of these compounds in various fields (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Biological Applications
Antiinflammatory Activity of Ibuprofen Analogs : Rajasekaran, Sivakumar, and Jayakar (1999) synthesized and evaluated the antiinflammatory activity of ibuprofen analogs, including compounds with morpholine and piperazine. This demonstrates the potential of these compounds in the development of new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Dendrimer Synthesis and Biological Experiments : Padié, Maszewska, Majchrzak, Nawrot, Caminade, and Majoral (2009) discussed the synthesis of phosphorus dendrimers with various amine terminal groups, including morpholine and piperazine. These dendrimers have been used in cytotoxicity studies, DNA complexation, and transfection experiments, indicating their significant role in biomedical research (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Mechanism of Action
TAS-205, also known as 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate, is a promising compound under development for the treatment of Duchenne muscular dystrophy (DMD) .
Target of Action
The primary target of TAS-205 is the hematopoietic prostaglandin D synthase (HPGDS) . HPGDS is an enzyme involved in the production of the inflammatory mediator prostaglandin D2 (PGD2), which has been implicated in the pathology of DMD .
Mode of Action
TAS-205 acts as a highly selective inhibitor of HPGDS . By inhibiting HPGDS, TAS-205 effectively reduces the production of PGD2 . This action is expected to control the decline in motor function in DMD patients by reducing the inflammatory response in their muscles .
Biochemical Pathways
The inhibition of HPGDS by TAS-205 disrupts the production of PGD2, a key player in the inflammatory response associated with DMD . This disruption is expected to reduce muscle inflammation and necrosis, thereby slowing the progression of DMD .
Future Directions
properties
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4.H2O/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32;/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXCKTKGAJDCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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